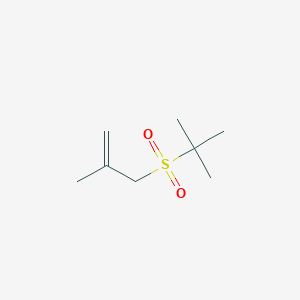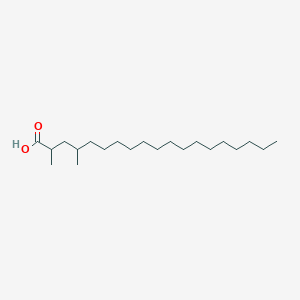
2,4-Dimethylnonadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylnonadecanoic acid is a branched-chain fatty acid with the molecular formula C21H42O2 It is a derivative of nonadecanoic acid, characterized by the presence of two methyl groups at the 2nd and 4th positions of the carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylnonadecanoic acid typically involves the alkylation of nonadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonadecanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds or biotechnological methods using engineered microorganisms. These methods aim to achieve high purity and yield while minimizing environmental impact.
化学反応の分析
Types of Reactions: 2,4-Dimethylnonadecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur at the methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
科学的研究の応用
2,4-Dimethylnonadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of specialty chemicals and lubricants.
作用機序
The mechanism of action of 2,4-Dimethylnonadecanoic acid involves its interaction with cellular membranes and enzymes. The methyl groups at the 2nd and 4th positions influence the compound’s hydrophobicity and membrane permeability. This can affect the fluidity and functionality of cell membranes, potentially altering enzyme activity and signal transduction pathways.
類似化合物との比較
Nonadecanoic acid: The parent compound without methyl substitutions.
2-Methylnonadecanoic acid: A single methyl group at the 2nd position.
4-Methylnonadecanoic acid: A single methyl group at the 4th position.
Uniqueness: 2,4-Dimethylnonadecanoic acid is unique due to the presence of two methyl groups, which significantly alter its physical and chemical properties compared to its analogs. This dual substitution can enhance its stability, solubility, and interaction with biological membranes, making it a valuable compound for various applications.
特性
CAS番号 |
93245-81-9 |
|---|---|
分子式 |
C21H42O2 |
分子量 |
326.6 g/mol |
IUPAC名 |
2,4-dimethylnonadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20(3)21(22)23/h19-20H,4-18H2,1-3H3,(H,22,23) |
InChIキー |
ZWOCDPMNKWTZTB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(C)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


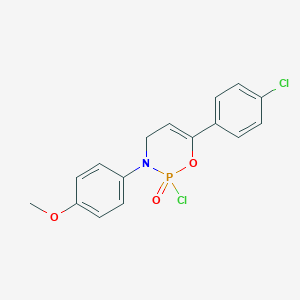



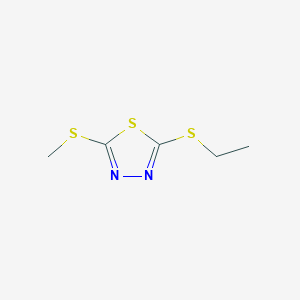
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
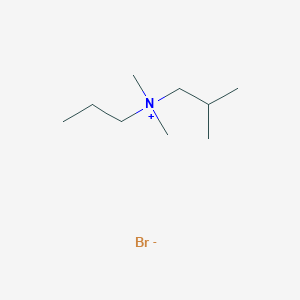
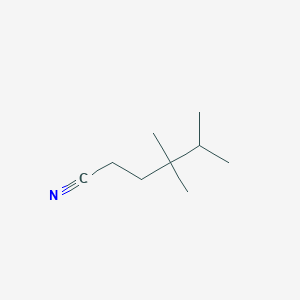
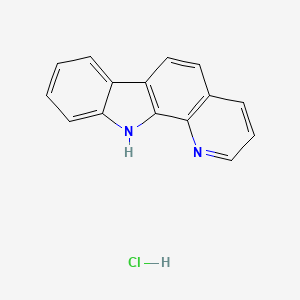
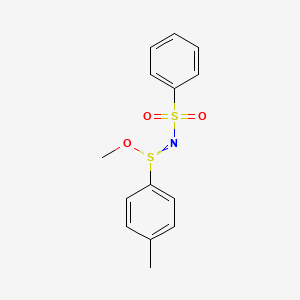
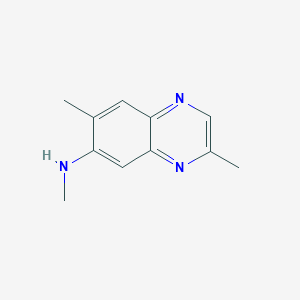
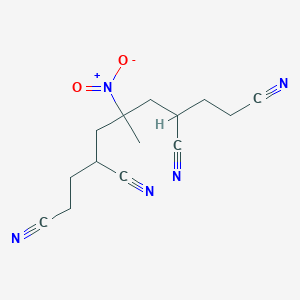
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
